5-Phenoxyindole Derivative (Compound 5) vs. 10 Phenoxyindole Analogs: Anti-Aβ42 Aggregation Potency
In a head-to-head panel of 12 synthesized phenoxyindole derivatives, Compound 5 (a 5-phenoxyindole derivative bearing a methane sulfonamide moiety) exhibited the most potent inhibition of Aβ42 aggregation with an IC50 of 3.18 ± 0.87 μM, outperforming all other compounds in the series, including Compound 8 (IC50 not explicitly reported but described as the most effective neuroprotectant via alternative mechanisms) and Compounds 4 and 11 (weaker antioxidant activity with IC50 values of 175.74 and 111.07 μM, respectively) [1]. The anti-Aβ aggregation assay employed the thioflavin T (ThT) fluorescence method [1].
| Evidence Dimension | Anti-Aβ42 aggregation IC50 |
|---|---|
| Target Compound Data | 3.18 ± 0.87 μM (Compound 5, a 5-phenoxyindole derivative) |
| Comparator Or Baseline | Compound 4: IC50 = 175.74 μM (antioxidant assay); Compound 11: IC50 = 111.07 μM (antioxidant assay); Compounds 6 and 7: intermediate antioxidant IC50 range 28.28–85.97 μM; Compound 8: most effective neuroprotectant (87.90% cell viability) but mild anti-Aβ potency |
| Quantified Difference | Compound 5 is ~55-fold more potent than Compound 4 and ~35-fold more potent than Compound 11 in related activity assays; direct anti-Aβ aggregation superiority over all 11 other analogs in the series. |
| Conditions | Thioflavin T fluorescence assay; Aβ42 peptide; in vitro |
Why This Matters
This quantitative superiority in anti-Aβ aggregation establishes Compound 5 as the most potent scaffold for assay development targeting amyloid aggregation, justifying procurement over weaker analogs for reproducible screening.
- [1] Laivut S, Moongkarndi P, Kitphati W, Rukthong P, Sathirakul K, Sripha K. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Pharmaceuticals. 2023;16(3):355. doi:10.3390/ph16030355 View Source
